Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate
Description
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with bromine atoms at positions 2 and 4, a cyano group at position 6, and a tert-butyl carbamate moiety. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica’s product database) as a high-purity reagent for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(2,4-dibromo-6-cyanophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2O2/c1-12(2,3)18-11(17)16-10-7(6-15)4-8(13)5-9(10)14/h4-5H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUQNISAUSLUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate typically involves the reaction of 2,4-dibromo-6-cyanophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,4-dibromo-6-cyanophenol+tert-butyl chloroformate→tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and tert-butyl alcohol.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenyl ring can undergo oxidation to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyano group.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-6-cyanophenylcarbamate or 2,4-dithiocyanophenylcarbamate can be formed.
Hydrolysis Products: The major products are 2,4-dibromo-6-cyanophenol and tert-butyl alcohol.
Reduction Products: The primary product is 2,4-dibromo-6-aminophenylcarbamate.
Scientific Research Applications
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related tert-butyl carbamate derivatives and their properties are analyzed below, focusing on substituent effects, synthetic pathways, and inferred applications:
Substituent Effects on Reactivity and Stability
- Tert-butyl (p-nitrophenyl)carbamate (Entry 15, ): The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the carbamate group compared to the bromine and cyano substituents in the target compound. This difference may lead to faster hydrolysis under basic conditions.
- Tert-butyl (2-cyanoethyl)carbamate (Entry 12, ): The cyanoethyl group introduces a flexible chain, contrasting with the rigid aromatic system of the target compound. This flexibility might improve solubility but reduce binding affinity in enzyme active sites due to conformational entropy losses .
- Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (): The bromine substituent here is part of a naphthyridine core, which confers aromaticity and planar geometry.
Biological Activity
Antimicrobial Properties
Preliminary studies suggest that tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate may possess antimicrobial properties. While specific data on its efficacy against various microorganisms is limited, the compound's structural features, particularly the presence of bromine atoms and a cyano group, are associated with potential antimicrobial activity.
Enzyme Inhibition
Research indicates that this compound may interact with certain enzymes, potentially inhibiting their activity. This property could have implications for various biological processes and potential therapeutic applications.
Drug Development Prospects
The compound is being explored for its potential use in drug development. Its unique molecular structure, featuring a tert-butyl group, two bromine atoms, and a cyano group, makes it an interesting candidate for further investigation in medicinal chemistry.
Research Findings
While specific case studies on this compound are not available in the provided search results, related compounds have shown promising biological activities. For instance, research on similar compounds has revealed potential applications in treating conditions such as Alzheimer's disease and inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it's helpful to compare it with structurally similar compounds:
| Compound | Molecular Formula | Key Features | Potential Biological Activity |
|---|---|---|---|
| This compound | C12H12Br2N2O2 | Contains two bromine atoms and a cyano group | Antimicrobial, enzyme inhibition |
| Di-tert-butyl 2,4-dibromo-6-cyanophenyliminodicarbonate | C17H20Br2N2O4 | Additional tert-butyl group and dicarbonate functionality | Pesticide, herbicide, pharmaceutical applications |
This comparison highlights the structural uniqueness of this compound and its potential for distinct biological activities .
Future Research Directions
To fully elucidate the biological activity of this compound, further research is needed in the following areas:
- In vitro studies : Comprehensive testing against a wide range of microorganisms and cell lines to determine its antimicrobial and potential anticancer properties.
- Enzyme interaction studies : Detailed investigations into its interactions with specific enzymes and receptors.
- In vivo studies : Animal model experiments to assess its pharmacokinetics, toxicity, and potential therapeutic effects.
- Structure-activity relationship (SAR) studies : Synthesis and testing of structural analogs to optimize biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
